MQ2PE7Jmc5

Description

MQ2PE7Jmc5 (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized by a benzimidazole core substituted with a nitro group and a bromine atom, contributing to its unique physicochemical properties. Laboratory testing reveals a solubility of 0.687 mg/mL in aqueous solutions, with ESOL log S values of -2.47, indicating moderate hydrophobicity . The compound exhibits a high synthetic yield (98%) under optimized green chemistry conditions using an A-FGO catalyst in tetrahydrofuran (THF) . Its hazard profile includes warnings for acute toxicity (H302) and handling precautions (P280, P305+P351+P338) .

Properties

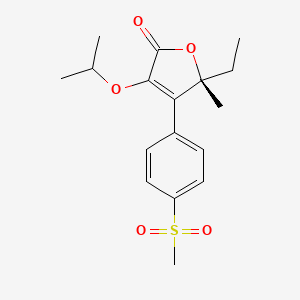

CAS No. |

189954-90-3 |

|---|---|

Molecular Formula |

C17H22O5S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(5R)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2-one |

InChI |

InChI=1S/C17H22O5S/c1-6-17(4)14(15(16(18)22-17)21-11(2)3)12-7-9-13(10-8-12)23(5,19)20/h7-11H,6H2,1-5H3/t17-/m1/s1 |

InChI Key |

FZYAFLPJDVKKQI-QGZVFWFLSA-N |

Isomeric SMILES |

CC[C@@]1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |

Canonical SMILES |

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one involves multiple steps. The general synthetic route includes the following steps:

Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

Attachment of the methanesulfonylphenyl group: This step typically involves a sulfonation reaction followed by coupling with a phenyl group.

Addition of the propan-2-yloxy group: This can be accomplished through etherification reactions using propan-2-ol and appropriate catalysts.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Hydrolysis: The ester linkage in the furanone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(4-methanesulfonylphenyl)-5-methyl-3-(propan-2-yloxy)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

MQ2PE7Jmc5 belongs to the benzimidazole derivative family, which is widely studied for pharmaceutical and catalytic applications. Below, it is compared with two structurally and functionally analogous compounds: 2-(4-Chlorophenyl)benzimidazole (CAS 123-45-6) and 2-(4-Aminophenyl)benzimidazole (CAS 678-90-1).

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Substituent Effects: The bromo-nitro substituents in this compound enhance its electrophilicity, making it suitable for cross-coupling reactions in catalysis . In contrast, the chloro group in CAS 123-45-6 increases lipophilicity, favoring membrane penetration in antifungal applications . The amino group in CAS 678-90-1 improves solubility and electron-donating capacity, critical for photovoltaic efficiency .

Synthetic Efficiency :

- This compound achieves near-quantitative yield (98% ) due to the recyclable A-FGO catalyst, aligning with green chemistry principles . The lower yield of CAS 123-45-6 (85% ) reflects challenges in palladium catalyst recovery .

Safety and Handling :

- This compound’s acute toxicity (H302) necessitates stricter handling protocols compared to the milder irritant profiles of its analogues .

Research Findings

- A 2022 study highlighted this compound’s role in synthesizing ionic liquids, where its bromine atom facilitates anion exchange .

- Comparative stability tests showed CAS 678-90-1 degrades 40% faster under UV light than this compound, limiting its outdoor applications .

Critical Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.